molecular formula C20H28N6O B14499386 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro- CAS No. 64610-74-8

10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro-

Cat. No.: B14499386
CAS No.: 64610-74-8
M. Wt: 368.5 g/mol
InChI Key: VHPHTUMBZKLNKG-UHFFFAOYSA-N
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Description

10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro- typically involves multi-step organic reactions

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as substituted benzoxazines and pyridazines under controlled conditions.

    Introduction of Substituents: The dimethylamino propyl and methyl piperazinyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base and under an inert atmosphere to prevent unwanted side reactions.

    Nitration: The nitration step involves the introduction of a nitro group into the molecule. This is usually achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino propyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the piperazinyl and dimethylamino propyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst, or sodium borohydride, are typically used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Industrial Applications: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. It is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-chloro-
  • 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-methyl-

Uniqueness

The nitro group in 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro- imparts unique electronic properties to the molecule, making it more reactive in certain chemical reactions compared to its analogs

Properties

CAS No.

64610-74-8

Molecular Formula

C20H28N6O

Molecular Weight

368.5 g/mol

IUPAC Name

N,N-dimethyl-3-[1-(4-methylpiperazin-1-yl)pyridazino[4,5-b][1,4]benzoxazin-10-yl]propan-1-amine

InChI

InChI=1S/C20H28N6O/c1-23(2)9-6-10-26-16-7-4-5-8-17(16)27-18-15-21-22-20(19(18)26)25-13-11-24(3)12-14-25/h4-5,7-8,15H,6,9-14H2,1-3H3

InChI Key

VHPHTUMBZKLNKG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C3C(=CN=N2)OC4=CC=CC=C4N3CCCN(C)C

Origin of Product

United States

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